molecular formula C19H17N3O7S B11609982 ethyl 2-[({[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl]oxy}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[({[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl]oxy}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11609982
M. Wt: 431.4 g/mol
InChI Key: HIQZISILXDDRSB-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines indole, thiazole, and ester functionalities. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole ring and the ester group. Key reagents and conditions include:

    Indole Derivative Preparation: Starting from indole, the compound undergoes acetylation to introduce the acetyl group.

    Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving appropriate thioamide precursors.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate and ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-3-phenyl-2-propenoate share structural similarities.

    Uniqueness: The combination of indole, thiazole, and ester functionalities in ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE provides unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C19H17N3O7S

Molecular Weight

431.4 g/mol

IUPAC Name

ethyl 2-[[2-[2-(2,3-dioxoindol-1-yl)acetyl]oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H17N3O7S/c1-3-28-18(27)16-10(2)20-19(30-16)21-13(23)9-29-14(24)8-22-12-7-5-4-6-11(12)15(25)17(22)26/h4-7H,3,8-9H2,1-2H3,(H,20,21,23)

InChI Key

HIQZISILXDDRSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O)C

Origin of Product

United States

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